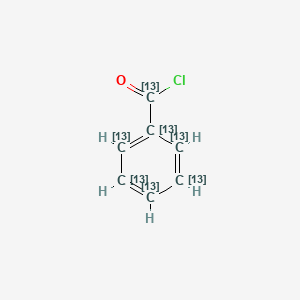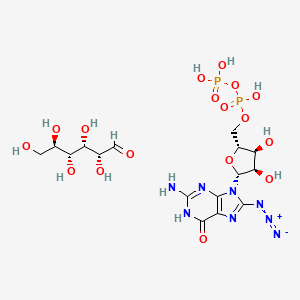
Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-POC Ethyl Tenofovir is a compound with the molecular formula C16H26N5O7P and a molecular weight of 431.4 . It’s also known as Tenofovir Ethyl Monoisoproxil . This compound is a metabolite of an HIV reverse transcriptase (HIV-1 RT) inhibitor .
Molecular Structure Analysis
The chemical name of Mono-POC Ethyl Tenofovir is (((((®-1- (6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (ethoxy)phosphoryl)oxy)methyl isopropyl carbonate . The Smiles notation is: CCOP (OCOC (OC ©C)=O) (CO [C@H] ©CN1C=NC2=C (N)N=CN=C12)=O .Scientific Research Applications
HIV Treatment Enhancement
Mono-POC Ethyl Tenofovir has been explored for its potential to enhance HIV treatment regimens. Studies suggest that its modified structure could improve the efficacy of antiretroviral therapy by increasing drug stability and cellular uptake . This could lead to better suppression of viral replication and improved patient outcomes.
Hepatitis B Management
In the management of chronic hepatitis B, Mono-POC Ethyl Tenofovir shows promise in reducing the incidence of hepatocellular carcinoma compared to other treatments . Its unique pharmacokinetic properties may contribute to a lower risk of liver-related complications.
Antiviral Research
The compound’s role in antiviral research is significant, particularly in the synthesis and evaluation of anti-HIV activity. Mono-POC Ethyl Tenofovir derivatives have been synthesized and tested for their efficacy in inhibiting HIV infection, showing potential for the development of new antiviral agents .
Drug Delivery Systems
Advancements in drug delivery systems using Mono-POC Ethyl Tenofovir have been made, such as the development of self-emulsifying drug delivery systems (SEDDS) to enhance oral bioavailability . These systems can significantly improve the pharmacokinetics of the drug, leading to better therapeutic outcomes.
Nanomedicine Applications
Innovations in nanomedicine have incorporated Mono-POC Ethyl Tenofovir into the design of gold nanoparticles for long-acting anti-HIV therapy . This approach aims to overcome challenges in drug delivery and provide sustained antiviral activity.
Point-of-Care Diagnostics
The use of Mono-POC Ethyl Tenofovir in point-of-care diagnostics has been explored to predict treatment failure and drug resistance during initial HIV treatment . Rapid testing for the presence of the drug in urine can provide valuable information for managing therapy.
Pharmacokinetic Improvements
Research into the pharmacokinetics of Mono-POC Ethyl Tenofovir ester prodrugs has led to improved inhibition of HBV replication and rebalancing of immune responses . These improvements can enhance the effectiveness of the drug and reduce side effects.
Contribution to Healthcare
Mono-POC Ethyl Tenofovir’s contributions to healthcare include its role in the development of more tolerable and effective treatments for HIV and hepatitis B . Its advancements in therapy and drug delivery systems have the potential to improve patient care and treatment accessibility.
Mechanism of Action
Target of Action
Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .
Mode of Action
Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .
Biochemical Pathways
The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.
Pharmacokinetics
Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .
Safety and Hazards
Mono-POC Ethyl Tenofovir is harmful if swallowed. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mono-POC Ethyl Tenofovir involves the conversion of Tenofovir into Mono-POC Ethyl Tenofovir through a series of chemical reactions.", "Starting Materials": [ "Tenofovir", "Ethylene oxide", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tenofovir is reacted with ethylene oxide in the presence of diethylamine and sodium hydroxide to form Mono-POC Ethyl Tenofovir intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the POC protecting group, resulting in the formation of Mono-Hydroxy Ethyl Tenofovir intermediate.", "Step 3: The intermediate is then treated with sodium bicarbonate to neutralize the acid and then with methanol to remove the remaining protecting groups.", "Step 4: The final step involves the addition of ethanol and water to the mixture to obtain Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)." ] } | |
CAS RN |
1796539-92-8 |
Product Name |
Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) |
Molecular Formula |
C16H26N5O7P |
Molecular Weight |
431.386 |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
InChI Key |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
synonyms |
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)
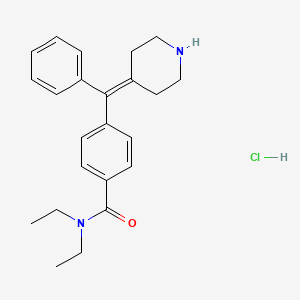

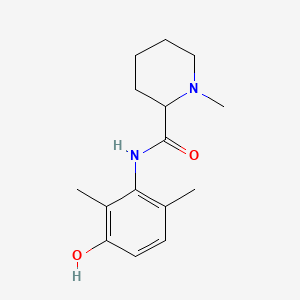

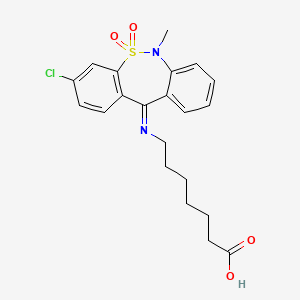
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
